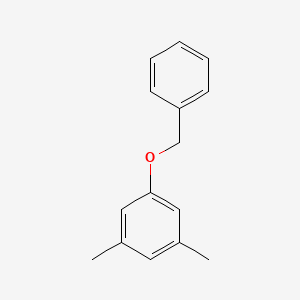

1-(Benzyloxy)-3,5-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECDCMRAOVTEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530173 | |

| Record name | 1-(Benzyloxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83619-85-6 | |

| Record name | 1-(Benzyloxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 3,5-dimethylphenyl ether CAS number 874-63-5 synonyms

Primary Identifier: 1-(Benzyloxy)-3,5-dimethylbenzene Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & Synthesis Protocol

Part 1: Chemical Identity & Critical Identifier Correction

CRITICAL NOTICE: CAS Number Discrepancy You provided CAS 874-63-5 in your request. Please note that CAS 874-63-5 technically refers to 3,5-Dimethylanisole (the methyl ether), not the benzyl ether.

-

CAS 874-63-5: 1-Methoxy-3,5-dimethylbenzene (Methyl protecting group).

-

Target Compound: Benzyl 3,5-dimethylphenyl ether (Benzyl protecting group).

This guide focuses on the Benzyl 3,5-dimethylphenyl ether as requested by the chemical name, which is a crucial intermediate in medicinal chemistry for temporary phenol protection, unlike the methyl ether which is often a "dead-end" metabolic cap.

Nomenclature & Synonyms

| Type | Identifier / Name |

| IUPAC Name | 1-(Benzyloxy)-3,5-dimethylbenzene |

| Common Name | Benzyl 3,5-dimethylphenyl ether |

| Alt.[1][2][3] Synonym 1 | 3,5-Dimethylphenyl benzyl ether |

| Alt. Synonym 2 | Benzene, 1-[(3,5-dimethylphenoxy)methyl]- |

| Alt. Synonym 3 | O-Benzyl-3,5-dimethylphenol |

| Formula | C₁₅H₁₆O |

| Mol. Weight | 212.29 g/mol |

| SMILES | Cc1cc(C)cc(OCc2ccccc2)c1 |

Part 2: Synthesis Protocol (Williamson Ether Synthesis)

The most robust method for synthesizing Benzyl 3,5-dimethylphenyl ether is the Williamson Ether Synthesis. This nucleophilic substitution (

Reaction Logic & Causality

-

Substrate: 3,5-Dimethylphenol (pKₐ ~10) is deprotonated to form the phenoxide anion.

-

Reagent: Benzyl bromide is preferred over benzyl chloride due to the weaker C-Br bond, facilitating a faster

attack. -

Base: Potassium Carbonate (

) is selected over stronger bases (like NaH) for safety and ease of handling. It effectively deprotonates the phenol in polar aprotic solvents. -

Solvent: Acetone or DMF. Acetone allows for easy workup (filtration of salts), while DMF accelerates the reaction via cation solvation.

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging:

-

Add 3,5-Dimethylphenol (1.0 eq, 12.2 g, 100 mmol).

-

Add Potassium Carbonate (

) (1.5 eq, 20.7 g, 150 mmol). Anhydrous form is critical to prevent hydration shells inhibiting the nucleophile. -

Add Acetone (100 mL).

-

-

Activation: Stir the mixture at room temperature for 15 minutes to initiate phenoxide formation (color change may occur).

-

Alkylation:

-

Add Benzyl Bromide (1.1 eq, 18.8 g, 13.0 mL) dropwise over 10 minutes.

-

Note: Benzyl bromide is a lachrymator; perform this step in a fume hood.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Validation: Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol spot (

) should disappear; the ether product (

-

-

Workup:

-

Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (SiO₂, 100% Hexanes

5% EtOAc/Hexanes).

Visual Workflow: Synthesis Pathway

Figure 1: Synthesis workflow for Benzyl 3,5-dimethylphenyl ether via Williamson Ether Synthesis.

Part 3: Applications & Deprotection Strategy

In drug development, this molecule is rarely the final API. It is primarily a protected intermediate . The benzyl group masks the phenolic hydroxyl to prevent side reactions (e.g., oxidation, unwanted alkylation) during multi-step synthesis.

Why Use This Protecting Group?

-

Stability: Stable to basic conditions, oxidizers, and reducing agents (e.g.,

, -

Orthogonality: Can be removed selectively in the presence of methyl ethers or esters.

Deprotection Protocol (Hydrogenolysis)

To regenerate the phenol (e.g., in the final step of a cannabinoid or resorcinol analog synthesis):

-

Reagents:

gas (1 atm or balloon), 10% Pd/C catalyst. -

Solvent: Ethanol or Methanol.[5]

-

Mechanism: Palladium coordinates to the aromatic ring and the benzylic carbon, facilitating the cleavage of the C-O bond. Toluene is released as a byproduct.

Visual Mechanism: Protection/Deprotection Cycle

Figure 2: The strategic role of Benzyl 3,5-dimethylphenyl ether as a protecting group in complex organic synthesis.

Part 4: Analytical Characterization

To ensure the integrity of your synthesized compound, compare your data against these expected values.

| Technique | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | δ 7.30–7.45 (m, 5H, Benzyl Ar-H)δ 6.60 (s, 1H, Ar-H para)δ 6.50 (s, 2H, Ar-H ortho)δ 5.05 (s, 2H, O-CH₂-Ph)δ 2.30 (s, 6H, Ar-CH₃) |

| ¹³C NMR | δ 158.9 (C-O), 139.2 (C-Me), 137.1 (Bn-C1), 128.6 (Bn), 127.9 (Bn), 127.5 (Bn), 122.5 (Ar-H), 112.8 (Ar-H), 69.9 (O-CH₂), 21.5 (CH₃) |

| Physical State | White crystalline solid or colorless oil (depending on purity).[2] |

| Melting Point | Expected range: 35–40°C (Lower than parent phenol due to loss of H-bonding). |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 874-63-5 (3,5-Dimethylanisole). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 4.11: Ethers).

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group, Benzyl Ethers).[6]

Sources

- 1. 5-tert-Butyl-m-xylene - Wikipedia [en.wikipedia.org]

- 2. BENZYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 3. 3,5-dimethylbiphenyl [stenutz.eu]

- 4. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

α\alphaα-O-4 lignin model compound 1-(Benzyloxy)-3,5-dimethylbenzene

Technical Guide: -O-4 Lignin Model Compound 1-(Benzyloxy)-3,5-dimethylbenzene

Executive Summary

1-(Benzyloxy)-3,5-dimethylbenzene represents a critical "second-generation" model compound in lignin valorization research. While simple Benzyl Phenyl Ether (BPE) serves as the baseline for

This guide details the synthesis, characterization, and mechanistic degradation of this compound. It is designed for researchers investigating depolymerization pathways—specifically acidolysis and hydrogenolysis—where the

Chemical Profile & Characterization[1][2][3][4]

Physicochemical Properties[1][5]

-

IUPAC Name: 1-(Benzyloxy)-3,5-dimethylbenzene

-

Molecular Formula:

[1] -

Molecular Weight: 212.29 g/mol

-

Role:

-O-4 Linkage Model (Sterically hindered) -

Appearance: White crystalline solid or viscous colorless oil (depending on purity/polymorph).

-

Solubility: Soluble in

, Acetone, DMF, Toluene; Insoluble in water.

Spectroscopic Signature (NMR)

Accurate characterization is vital to distinguish the intact ether from rearrangement products (e.g., benzyl-migrated phenols) often observed during acidolysis.

Table 1:

| Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 7.35 – 7.45 | Multiplet (m) | 5H | Ar-H (Benzyl) | Monosubstituted phenyl ring |

| 6.65 | Singlet (s) | 1H | Ar-H (C4) | Para-position (between methyls) |

| 6.58 | Singlet (s) | 2H | Ar-H (C2, C6) | Ortho-positions (flanking ether) |

| 5.02 | Singlet (s) | 2H | O-CH | Characteristic |

| 2.28 | Singlet (s) | 6H | Ar-CH | 3,5-Dimethyl groups |

Synthesis Protocol: Williamson Ether Strategy

Objective: Synthesize 1-(Benzyloxy)-3,5-dimethylbenzene via nucleophilic substitution (

Reagents & Materials

-

Substrate: 3,5-Dimethylphenol (1.22 g, 10 mmol)

-

Electrophile: Benzyl Bromide (1.71 g, 10 mmol)

-

Base: Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol) -

Catalyst: Potassium Iodide (KI), catalytic amount (10 mol%) - Accelerates reaction via Finkelstein exchange.

-

Solvent: Acetone (reflux) or DMF (60°C). Recommendation: Acetone for easier workup.

Step-by-Step Workflow

-

Activation: In a 100 mL round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) in dry Acetone (30 mL). Add anhydrous

(2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add Benzyl Bromide (1.0 eq) dropwise. Add catalytic KI.

-

Reflux: Attach a reflux condenser and heat the mixture to 60°C (mild reflux) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The spot for 3,5-dimethylphenol (

) should disappear; product spot ( -

Workup:

-

Purification: Recrystallize from cold Ethanol or perform flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

Synthesis Pathway Visualization

Caption: Williamson ether synthesis pathway via phenoxide nucleophilic attack.

Reaction Engineering: Depolymerization Mechanisms

The utility of this compound lies in studying the cleavage of the

Acid-Catalyzed Hydrolysis (Acidolysis)

In acidic media (e.g.,

-

Mechanism: Protonation of the ether oxygen

Heterolytic bond cleavage -

Fate of Carbocation: The benzyl carbocation reacts with the solvent.

-

If solvent is Water

Benzyl Alcohol. -

If solvent is Ethanol

Ethyl Benzyl Ether (Solvolysis product). -

Friedel-Crafts Alkylation: The carbocation may attack the electron-rich 3,5-dimethylphenol ring, leading to C-C bond formation (repolymerization/condensation), a major issue in lignin processing.

-

Catalytic Hydrogenolysis (Reductive Cleavage)

Used in "Reductive Catalytic Fractionation" (RCF).

-

Catalyst: Pd/C, Ru/C, or Ni-based catalysts.

-

Conditions:

pressure (10–30 bar), 150–200°C. -

Pathway: Homolytic cleavage or metal-surface mediated hydrogen insertion.

-

Products: Toluene + 3,5-Dimethylphenol.

Mechanistic Pathway Diagram

Caption: Acid-catalyzed cleavage pathways showing competition between solvolysis and repolymerization.

References

-

Mechanistic Investig

-O-4 Cleavage:- Title: Acidolysis of -O-4 Aryl-Ether Bonds in Lignin Model Compounds.

- Source: ResearchGate / ACS Sustainable Chemistry & Engineering.

-

URL:[Link]

-

Reductive Cleavage (Hydrogenolysis)

-

Bond Dissociation Energies

-

Synthesis & Characterization (Analogous Protocols)

- Title: Synthesis of 1,3,5-Triarylbenzenes and Ether Deriv

- Source: Scientific & Academic Publishing.

-

URL:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Mechanistic investigation of a Ni-catalyzed electrochemical reductive cleavage of the α-O-4 bond in the lignin model compound benzyl phenyl ether - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ikprress.org [ikprress.org]

Bond Dissociation Energy of Benzyl Ether Linkage in Lignin Models: A Technical Analysis

Executive Summary

The valorization of lignin—the second most abundant biopolymer on Earth—hinges on the strategic depolymerization of its recalcitrant network.[1] While the

Structural Context: The Benzyl Ether Motif

In native lignin, the benzyl ether linkage connects the

Model Compound Definitions:

- -O-4 Model: Represents the native linkage (e.g., benzyl phenyl ether derivatives).

-

BPE (Benzyl Phenyl Ether): The simplest surrogate used to isolate the electronics of the

bond without the interference of

Thermodynamic Landscape: BDE Values

The reactivity of the benzyl ether linkage is dictated by its BDE. The table below consolidates consensus values derived from high-level Density Functional Theory (DFT) and experimental pyrolysis kinetics.

Table 1: Comparative BDE Values of Lignin Ether Linkages

| Linkage Type | Model Compound | Homolytic BDE (kcal/mol) | Homolytic BDE (kJ/mol) | Relative Stability |

| Benzyl Phenyl Ether (BPE) | 43.7 – 57.3 | 183 – 240 | Lowest (Most Reactive) | |

| Phenethyl Phenyl Ether (PPE) | 65.0 – 69.4 | 272 – 290 | Moderate | |

| 4-O-5 (Diaryl Ether) | Diphenyl Ether (DPE) | 78.0 – 82.0 | 326 – 343 | High (Recalcitrant) |

| Lignin Dimer Backbone | 57.0 – 62.0 | 238 – 259 | Moderate |

Key Insight: The

Substituent Effects (Electronic Tuning)

The BDE is not static; it is modulated by ring substituents.

-

Methoxy Groups (-OCH

): Electron-donating groups (EDGs) at the ortho or para positions of the benzyl ring stabilize the resulting benzyl radical via resonance, lowering the BDE by 2–4 kcal/mol . -

-Carbon Oxidation: Oxidation of the

Mechanistic Pathways: Homolysis vs. Heterolysis

The dissociation of the benzyl ether bond follows two distinct energetic landscapes depending on the reaction environment (thermal vs. acid/base catalytic).

Figure 1: Divergent cleavage pathways for benzyl ether linkages. Homolysis dominates in pyrolysis, while heterolysis prevails in solvolytic environments.

Experimental Protocol: Determination of BDE

To experimentally validate BDE values, researchers typically employ Temperature-Dependent Kinetics . The activation energy (

Protocol: Pyrolysis-GC/MS Kinetic Study

Objective: Determine the Arrhenius parameters (

Materials:

-

Substrate: Benzyl Phenyl Ether (99% purity).

-

Internal Standard: Tetradecane (inert at reaction temps).

-

Solvent: Benzene or Dodecane (radical scavengers to minimize secondary recombination).

Workflow:

-

Preparation: Prepare a 0.05 M solution of BPE in the solvent with the internal standard.

-

Reactor Loading: Aliquot 50

L samples into quartz capillary tubes (2 mm ID). -

Deoxygenation: Freeze-pump-thaw cycle (3x) to remove dissolved

(crucial to prevent oxidative cleavage). Flame-seal the tubes under vacuum. -

Isothermal Pyrolysis:

-

Immerse sealed tubes in a fluidized sand bath.

-

Temperature Range: 300°C, 320°C, 340°C, 360°C.

-

Time Points: 5, 10, 20, 40, 60 minutes at each temperature.

-

-

Quenching: Immediately submerge tubes in an ice-water bath to halt reaction.

-

Analysis: Open tubes and analyze via GC/MS (e.g., DB-5MS column). Quantify decay of BPE relative to internal standard.

-

Calculation:

-

Plot

vs. time to get rate constant -

Plot

vs. -

Slope =

.

-

Computational Methodology (DFT)

Experimental values are often convoluted by solvent effects and cage effects. Computational chemistry provides intrinsic gas-phase BDEs.

Recommended Workflow

-

Geometry Optimization: Use M06-2X/6-311++G(d,p) .

-

Rationale: The M06-2X functional is heavily parameterized for non-covalent interactions and dispersion forces, which are critical for accurate

stacking descriptions in lignin dimers.

-

-

Frequency Calculation: Verify stationary points (zero imaginary frequencies) and obtain Zero-Point Energy (ZPE) corrections.

-

BDE Calculation:

-

Note: Ensure all species are calculated at the same level of theory.

-

-

Solvation Correction: Apply SMD (Solvation Model based on Density) if modeling liquid-phase depolymerization (e.g., in methanol or water).

Figure 2: Computational workflow for determining intrinsic BDE using Density Functional Theory.

Scientific Validation & Causality

-

Why is

-O-4 weaker? The resulting benzyl radical is stabilized by delocalization of the unpaired electron into the aromatic ring. The phenoxy radical formed is also resonance-stabilized. This "dual resonance stabilization" is absent in purely aliphatic ethers. -

Self-Validation: If your experimental

is significantly lower than 40 kcal/mol, suspect heterolytic (ionic) cleavage catalyzed by trace acids or surface effects of the reactor vessel. If

References

-

Theoretical study of bond dissociation energies for lignin model compounds.

- Source: ResearchGate / Journal of Molecular Structure: THEOCHEM

-

URL:[Link]

-

Bond dissociation energies of lignin–carbohydr

- Source: Royal Society of Chemistry (RSC) / Physical Chemistry Chemical Physics

-

URL:[Link]

-

Computational study of bond dissoci

-O-4 lignin model compounds.- Source: PubMed / ChemPhysChem

-

URL:[Link]

-

Investig

–- Source: Royal Society of Chemistry (RSC) / Reaction Chemistry & Engineering

-

URL:[Link]

-

Computational Study of Bond Dissociation Enthalpies for a Large Range of N

- Source: ACS Publications / The Journal of Physical Chemistry Letters

-

URL:[Link]

Sources

Reactivity of sterically hindered benzyl ethers in organic synthesis

Title: The Steric Fortress: Reactivity and Manipulation of Hindered Benzyl Ethers in Complex Synthesis

Executive Summary

In the architecture of complex molecule synthesis—particularly within drug development—the benzyl ether (Bn) serves as a foundational protecting group due to its robustness. However, standard benzyl ethers often lack the necessary orthogonality required for poly-functionalized scaffolds. This guide addresses the sterically hindered benzyl ether , a subclass that offers tunable stability profiles but demands precise, non-canonical protocols for installation and removal.

This whitepaper moves beyond standard Williamson ether synthesis, focusing on thermal oxocarbenium transfer (Dudley chemistry) for installation and oxidative/Lewis-acid mediated cleavage for removal. These protocols are designed for researchers requiring orthogonality in the presence of acid-labile glycosides, base-sensitive esters, or reducible alkenes.

Part 1: The Steric Paradox & Installation Challenges

The primary challenge with sterically hindered benzyl ethers (either hindered alcohols or substituted benzyl rings like 2,6-dichlorobenzyl) is the failure of

-

The Failure Mode: Attempting to protect a tertiary alcohol or a sterically crowded secondary alcohol using Benzyl Bromide (BnBr) and Sodium Hydride (NaH) typically results in E2 elimination rather than substitution, or simply no reaction due to the inability of the alkoxide to access the electrophile.

-

The Solution: Switch mechanism from

to an

Mechanism: Thermal Oxocarbenium Transfer

The Dudley reagent (2-benzyloxy-1-methylpyridinium triflate) operates under neutral conditions.[1] Upon heating, it undergoes heterolytic cleavage to generate a transient benzyl cation (tight ion pair) and a stable pyridone byproduct. This cation is immediately intercepted by the hindered alcohol.

Figure 1: Mechanistic pathway of the Dudley Benzylation.[2] The reaction relies on the irreversible formation of the stable pyridone leaving group to drive the equilibrium.

Part 2: Experimental Protocol – Installation via Dudley Reagent

This protocol is self-validating: the reaction mixture changes homogeneity as the byproduct precipitates or separates, and it avoids strong bases entirely.

Target: Protection of a tertiary alcohol (e.g., t-butyl cyclohexanol derivative). Reagents:

-

Alcohol Substrate (1.0 equiv)

-

2-Benzyloxy-1-methylpyridinium triflate (BnOPT) (2.0 equiv)

-

Magnesium Oxide (MgO) (2.0 equiv) – Acid scavenger

-

-Trifluorotoluene (PhCF

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend the alcohol and MgO in PhCF

(0.5 M concentration).-

Why PhCF

? It has a high boiling point (102°C) suitable for thermal activation and dissolves the triflate salt while allowing the non-polar ether product to remain in solution.

-

-

Reagent Addition: Add BnOPT (solid) in one portion. The mixture will be a suspension.

-

Thermal Activation: Heat the mixture to 85–90°C.

-

Self-Validation: Within 1-3 hours, the white suspension of BnOPT will consume, and a separate oil or solid (N-methyl-2-pyridone) will begin to adhere to the flask walls or settle.

-

-

Monitoring: Monitor by TLC. The pyridinium salt stays at the baseline; the product moves up.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove MgO and the pyridone byproduct. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Part 3: Reactivity & Orthogonality

Sterically hindered benzyl ethers (specifically 2,6-dichlorobenzyl or 2,4,6-trimethylbenzyl ) are significantly more stable than unsubstituted benzyl ethers. This stability creates "orthogonal windows" for deprotection.

Comparative Stability Data:

| Protecting Group | Electronic Nature | Steric Bulk | Acid Stability (TFA) | Oxidative Stability (DDQ) | Hydrogenolysis Rate |

| Benzyl (Bn) | Neutral | Low | High | Moderate | Fast |

| PMB (p-Methoxybenzyl) | Electron Rich | Low | Low | Low (Labile) | Fast |

| 2,6-Dichlorobenzyl | Electron Poor | High | Very High | High | Slow |

| Trityl (Tr) | Neutral | Very High | Low (S | High | Very Slow |

Key Insight: The 2,6-dichlorobenzyl ether is stable to the conditions used to remove PMB (DDQ oxidation) and standard acetals (mild acid). It requires forcing hydrogenolysis or specific Lewis Acid conditions to cleave.

Part 4: Deprotection Protocols

Removing a hindered benzyl ether requires overcoming the very stability designed into it. Standard Pd/C hydrogenolysis often fails because the steric bulk prevents the ether oxygen from coordinating effectively with the catalyst surface.

Method A: Photo-Mediated Oxidative Cleavage (The Modern Approach)

For substrates sensitive to hydrogenolysis (e.g., those containing alkenes or sulfur), photo-activation of DDQ is the superior method.

-

Mechanism: Excited state DDQ* is a stronger oxidant than ground state DDQ. It abstracts an electron from the aromatic ring, followed by C-H abstraction and hydrolysis.

-

Protocol:

-

Dissolve substrate in MeCN/H

O (9:1). -

Add DDQ (1.5 equiv).

-

Irradiate with 365 nm UV light (LED or mercury lamp) at ambient temperature.

-

Validation: The deep red charge-transfer complex of DDQ fades to a pale yellow precipitate (DDQ-H

) as the reaction completes.

-

Method B: Lewis Acid Cleavage with Scavengers (The "Hard" Way)

When hydrogenolysis fails and oxidation is not an option, Boron Trichloride (BCl

-

Reagents: BCl

(1M in DCM), Pentamethylbenzene (PMB-H, scavenger). -

Protocol:

-

Cool substrate and Pentamethylbenzene (5.0 equiv) in dry DCM to -78°C.

-

Add BCl

(3.0 equiv) dropwise. -

Critical Step: The Pentamethylbenzene creates a "sink" for the cleaved benzyl cation, forming a stable Friedel-Crafts adduct, driving the equilibrium to the free alcohol.

-

Quench with MeOH/Et

N at -78°C to prevent acid-catalyzed degradation during warmup.

-

Decision Matrix for Deprotection

Figure 2: Strategic decision tree for selecting deprotection conditions based on substrate sensitivity and steric environment.

References

-

Dudley Reagent Synthesis & Application: Poon, K. W. C.; Dudley, G. B.[3] "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." Journal of Organic Chemistry, 2006 , 71, 3923–3927.[3] [Link]

-

Photo-Mediated Deprotection: Rahim, M. A.; Matsumura, S.; Toshima, K. "Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation."[3][4] Tetrahedron Letters, 2005 , 46, 7307–7309.[3][4] [Link]

-

Lewis Acid Cleavage with Scavengers: Okano, K.; et al. "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Organic Syntheses, 2016 , 93, 63-74.[5] [Link]

-

General Protective Group Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wiley: Hoboken, NJ, 2014 . [Link]

Sources

Comparison ofα\alphaα-O-4 vsβ\betaβ-O-4 lignin model compounds

Technical Guide: Comparative Analysis of -O-4 vs. -O-4 Lignin Model Compounds

Executive Summary

Lignin depolymerization is the rate-limiting step in converting lignocellulosic biomass into aromatic chemical feedstocks. The efficiency of this process hinges on the targeted cleavage of inter-unit ether linkages. While the

This guide contrasts these two linkages, providing researchers with the mechanistic grounding required to design selective depolymerization catalysts and synthesize relevant model compounds for kinetic studies.

Key Differentiators

| Feature | ||

| Abundance (Native Lignin) | Low (<5%) | High (45–60%) |

| Bond Dissociation Energy | Weak (~215 kJ/mol) | Strong (~290 kJ/mol) |

| Primary Cleavage Mode | Acid-catalyzed hydrolysis (facile) | Reductive catalytic fractionation (RCF) or oxidation |

| Reaction Intermediate | Stable Benzylic Carbocation | Unstable radical/cation intermediates |

| Application | Study of Lignin-Carbohydrate Complexes (LCC) | Primary target for monomer yield |

Structural & Electronic Characterization

Bond Dissociation Energy (BDE) Hierarchy

The reactivity difference between these models is dictated by the stability of the intermediate species formed upon bond scission.

-

-O-4 Linkage: The C

-

-O-4 Linkage: The C

Visualization: Cleavage Pathways

The following diagram illustrates the mechanistic divergence between the two linkages under acidolysis, highlighting the energetic favorability of

Caption: Mechanistic divergence showing the rapid formation of the stable benzylic carbocation from

Experimental Protocols: Synthesis of Model Compounds

To study these linkages, researchers must synthesize high-purity dimers. Below are the standard protocols for synthesizing representative models.

Protocol A: Synthesis of -O-4 Model (Benzyl Phenyl Ether)

Objective: Synthesize a simplified

-

Preparation: Dissolve phenol (1.1 eq) in anhydrous acetone in a round-bottom flask.

-

Activation: Add anhydrous K

CO -

Alkylation: Add benzyl bromide (1.0 eq) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Filter off the inorganic salts. Evaporate the solvent. Dissolve the residue in diethyl ether and wash with 1M NaOH (to remove unreacted phenol) followed by brine.

-

Purification: Recrystallize from ethanol or purify via column chromatography.

-

Validation:

H NMR (CDCl

Protocol B: Synthesis of -O-4 Model (Veratrylglycerol- -guaiacyl ether)

Objective: Synthesize a representative

-

Bromination: React 3,4-dimethoxyacetophenone with phenyltrimethylammonium tribromide in THF to yield

-bromo-3,4-dimethoxyacetophenone. -

Displacement: Dissolve the

-bromo ketone in acetone with K -

Hydroxymethylation (Optional for

-OH): React with formaldehyde/K -

Reduction: Dissolve the ketone intermediate in Ethanol/THF. Add NaBH

(2.0 eq) at 0°C and stir for 2 hours to reduce the ketone to the benzylic alcohol (forming the -

Validation:

H NMR (CDCl

Analytical Profiling (NMR & MS)[2]

Accurate identification of these linkages in complex mixtures requires precise spectroscopic data.

| Parameter | ||

| N/A (Aromatic C1 linked) | ||

| Mass Spectrometry | Fragment: [M-OPh] | Fragment: [M-H |

Note on Quantification: In 2D HSQC NMR, the

Applications in Drug Development & Green Chemistry

While primarily used in biomass research, these models have translational value in pharmaceutical synthesis.

-

Pharmacophore Scaffolds: The

-O-4 backbone resembles the structure of certain neolignans with antioxidant and antineoplastic activity. -

Heterocycle Synthesis: Recent protocols utilize the

-O-4 motif as a precursor for pyrimidine synthesis via one-pot multi-component reactions (e.g., reaction with amidines under basic conditions). This offers a route to synthesize marine alkaloid derivatives (e.g., meridianins) from renewable lignin. -

Antioxidant Assays:

-O-4 models, being prone to radical cleavage, serve as excellent probes for testing radical scavenging potency of novel antioxidant drugs.

Visualization: Valorization Pathway

Caption: The valorization pipeline transforming

References

-

Bond Dissoci

-

Acidolysis Mechanisms

-

Synthesis of Pyrimidines

-

NMR Characteriz

- Source: PNAS

- Title: NMR characterization of lignins in Arabidopsis altered in the activity of ferul

-

URL:[Link]

-

Comput

Thermal Stability of Dimethyl-Substituted Benzyl Phenyl Ethers

This in-depth technical guide details the thermal stability profile of dimethyl-substituted benzyl phenyl ethers (BPEs), focusing on mechanistic pathways, kinetic parameters, and experimental validation protocols.

Technical Guide & Stability Profile

Executive Summary

Benzyl phenyl ethers (BPEs) serve as critical model compounds for lignin depolymerization, latent catalyst initiators, and intermediates in pharmaceutical synthesis. Their thermal stability is governed primarily by the bond dissociation energy (BDE) of the benzylic carbon-oxygen bond (

Key Finding: Dimethyl substitution on the benzyl ring decreases thermal stability compared to the unsubstituted parent ether. This counter-intuitive effect arises because methyl groups (electron-donating groups) stabilize the intermediate benzyl radical formed during homolysis, thereby lowering the activation energy for bond cleavage.

| Compound Class | Approx.[1][2][3][4][5][6][7][8][9][10][11] Onset Temp ( | Primary Decomp. Pathway |

| Unsubstituted BPE | 250°C – 275°C | C-O Homolysis / Radical Recombination |

| Mono-methyl BPE | 230°C – 260°C | C-O Homolysis |

| Dimethyl BPE (e.g., 2,4-xylyl) | 210°C – 240°C | Rapid C-O Homolysis |

| < 180°C | Tertiary Radical Formation (Highly Labile) |

Mechanistic Underpinnings

To control or predict the stability of these ethers, one must understand the competition between homolytic cleavage and cage recombination . Unlike allyl aryl ethers, which undergo concerted [3,3]-sigmatropic rearrangements (Claisen), benzyl phenyl ethers predominantly decompose via a radical-pair mechanism.

The Radical-Pair Mechanism

The thermal decomposition initiates with the homolysis of the weakest bond, the

-

Initiation:

-

Propagation/Diffusion: The radical pair can either recombine within the solvent cage to form isomers (benzylphenols) or diffuse apart to react with the solvent/matrix (H-abstraction).

-

Substitution Effect:

-

Electronic: Methyl groups at ortho or para positions on the benzyl ring stabilize the benzyl radical via hyperconjugation and resonance. According to the Hammond Postulate, this lowers the transition state energy, accelerating decomposition.

-

Steric: Ortho-substitution (e.g., 2,6-dimethyl) increases steric strain in the ground state and hinders cage recombination, forcing the reaction towards irreversible cleavage products (toluene derivatives and phenols).

-

Visualization of Decomposition Pathways

The following diagram illustrates the bifurcation between rearrangement and cleavage, highlighting where dimethyl substitution exerts its influence.

Caption: Thermal decomposition pathways of BPEs. Dimethyl substitution stabilizes the Radical Pair, lowering the energy barrier for the 'Cage Escape' pathway.

Comparative Stability Analysis

The following data synthesizes kinetic trends for dimethyl-substituted isomers. Note that specific values depend heavily on the solvent system (e.g., hydrogen-donor solvents like tetralin accelerate decomposition).

Predicted Stability Ranking

Based on the stability of the resulting radical intermediates (Radical Stability:

-

Most Stable: Unsubstituted Benzyl Phenyl Ether (

kcal/mol). -

Intermediate: 3,5-Dimethylbenzyl phenyl ether. (Meta-methyls provide weak stabilization).

-

Least Stable (Ring): 2,4-Dimethylbenzyl phenyl ether. (Ortho/Para methyls provide strong resonance stabilization to the radical).

-

Highly Unstable:

-Methylbenzyl phenyl ether. (Secondary radical formation;

Quantitative Kinetic Data (Reference Values)

| Parameter | Unsubstituted BPE | Dimethyl-Substituted (Est.) | Implications |

| Bond Dissociation Energy ( | ~60 kcal/mol [1] | 55–58 kcal/mol | Lower energy required to initiate failure. |

| Rate Constant ( | 10x faster decomposition rate predicted. | ||

| Half-life ( | > 10 hours | < 2 hours | Unsuitable for long-duration high-heat applications. |

Experimental Protocols (Self-Validating)

To experimentally verify the stability of a specific dimethyl isomer, use the following protocols. These are designed to be self-validating by cross-referencing mass loss (TGA) with energetic transitions (DSC).

Protocol A: Dynamic Thermal Analysis (TGA/DSC)

Objective: Determine

-

Sample Prep: Weigh 5–10 mg of the ether into an alumina pan (TGA) or high-pressure gold-plated pan (DSC) to prevent evaporation before decomposition.

-

Atmosphere: Nitrogen (

) purge at 50 mL/min (Inert) vs. Air (Oxidative). Note: BPEs are prone to auto-oxidation; -

Ramp: Heat from 40°C to 400°C at three distinct rates: 5, 10, and 20 °C/min.

-

Validation:

-

Use the Flynn-Wall-Ozawa (FWO) isoconversional method to calculate

. -

Plot

vs -

Pass Criteria: The lines should be parallel. Non-parallel lines indicate a change in mechanism (e.g., evaporation competing with decomposition).

-

Protocol B: Isothermal Accelerated Aging

Objective: Determine long-term stability for drug shelf-life or material durability.

-

Setup: Seal samples in glass ampoules under Argon.

-

Aging: Incubate at

(e.g., 200°C) for 24, 48, and 96 hours. -

Analysis: Dissolve residue in Methanol. Analyze via HPLC-UV (254 nm).

-

Quantification: Track the disappearance of the Ether peak and the appearance of Phenol/Cresol peaks.

-

Validation: Mass balance must be >95%. Significant mass loss indicates leak or volatile product formation (toluene).

Workflow Diagram

Caption: Integrated workflow for thermal stability assessment combining kinetic screening and product analysis.

Implications for Drug Development

-

Protecting Groups: Dimethylbenzyl ethers are more acid-labile and more thermally labile than standard benzyl ethers. They can be cleaved under milder conditions, which is advantageous for sensitive substrates but poses a risk during high-temperature workups (e.g., distillation).

-

Impurity Profiling: In drug substances containing this moiety, monitor for dimethyl-benzaldehyde (oxidation product) and dimethyl-phenol (hydrolysis/cleavage product) during stress testing.

References

-

Britt, P. F., et al. (1998). "Pyrolysis of Silica-Immobilized Benzyl Phenyl Ether: Competing Radical Rearrangement Pathways." The Journal of Organic Chemistry. Link

-

Sato, Y., et al. (1983). "Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin." Industrial & Engineering Chemistry Fundamentals. Link

-

Bordon, A. G., et al. (2014). "Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,6-diphenyl-1,2,4,5-tetroxane." Current Organic Synthesis. Link

-

PubChem. "Benzyl Phenyl Ether Compound Summary."[3] National Library of Medicine.[5] Link

Sources

- 1. Benzyl Phenyl Ether | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl Phenyl Ether | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl phenyl ether (946-80-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. longdom.org [longdom.org]

- 9. Difference Between Phenol, Phenyl, Benzene, Benzyl, and Aryl | Organic Chemistry Tutorial [curlyarrows.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Williamson Ether Synthesis of 1-(Benzyloxy)-3,5-dimethylbenzene

[1]

1Abstract & Introduction

This Application Note details the optimized protocol for synthesizing 1-(benzyloxy)-3,5-dimethylbenzene (also known as benzyl 3,5-xylyl ether).[1] This structural motif serves as a critical intermediate in the synthesis of resorcinol-based natural products, polymer additives, and medicinal pharmacophores.[1]

While various etherification methods exist (e.g., Mitsunobu reaction), the Williamson Ether Synthesis remains the gold standard for scalability and cost-efficiency. This protocol utilizes a heterogeneous base system (

Key Advantages of This Protocol

-

Mild Conditions: Avoids the use of pyrophoric bases (e.g., NaH) and strictly anhydrous conditions.[1]

-

Self-Indicating Workup: Exploits

differences for efficient removal of unreacted starting materials. -

Scalability: Validated from milligram to multigram scales.

Retrosynthetic Analysis & Mechanism

The synthesis relies on an

Reaction Scheme

The following diagram illustrates the transformation and the transition state logic.

Figure 1: Mechanistic pathway for the base-mediated alkylation of 3,5-dimethylphenol.[1]

Critical Parameter Optimization

Success in this synthesis depends on three variables. We have optimized these parameters to maximize yield and minimize side reactions (C-alkylation).

| Parameter | Recommended | Rationale |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent.[1] B.P. (82°C) allows sufficient thermal energy for kinetics without requiring pressure vessels.[1] Acetone (B.P. 56°C) is a viable alternative but slower.[1] |

| Base | Potassium Carbonate ( | Anhydrous, granular.[1] Sufficiently basic to deprotonate phenol ( |

| Stoichiometry | 1.0 : 1.2 : 1.5 | (Phenol : Halide : Base).[1] A slight excess of electrophile ensures complete consumption of the limiting reagent (phenol), which is harder to separate from the product than the halide.[1] |

| Catalyst | TBAI (Optional) | Tetrabutylammonium iodide (1-5 mol%) can be added if reaction kinetics are sluggish (Finkelstein-like in situ activation).[1] |

Standard Operating Procedure (SOP)

Reagent Table (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equiv. | Amount | Physical State |

| 3,5-Dimethylphenol | 122.16 | 1.0 | 1.22 g | Solid (Crystalline) |

| Benzyl Bromide | 171.04 | 1.2 | 2.05 g (1.43 mL) | Liquid (Lachrymator!)[1] |

| Potassium Carbonate | 138.21 | 1.5 | 2.07 g | Solid (Anhydrous) |

| Acetonitrile | 41.05 | N/A | 25 - 30 mL | Solvent |

Experimental Workflow

Step 1: Setup and Activation

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add 1.22 g of 3,5-dimethylphenol and 2.07 g of Potassium Carbonate .

-

Add 30 mL of Acetonitrile .

-

Stir at room temperature for 15 minutes. Note: This pre-stir allows partial deprotonation and formation of the phenoxide surface species.[1]

Step 2: Reaction

-

Add 1.43 mL of Benzyl Bromide dropwise via syringe. Caution: Benzyl bromide is a potent lachrymator.[1] Perform in a fume hood.

-

Heat the mixture to reflux (Oil bath set to ~90°C) for 4–6 hours .

-

Monitoring: Check progress via TLC (See Section 5). The starting phenol spot should disappear.[1]

Step 3: Workup (The "Wash" Strategy)

-

Filtration: Filter off the solid inorganic salts (

, unreacted -

Concentration: Remove the volatile solvent (MeCN) using a rotary evaporator.

-

Extraction: Redissolve the residue in 30 mL EtOAc .

-

Caustic Wash (Critical): Wash the organic layer with 10% NaOH (2 x 15 mL) .[1]

-

Why? This converts any unreacted phenol into water-soluble sodium phenoxide, removing it from the organic product layer.[1]

-

-

Wash with Brine (1 x 15 mL) .

-

Dry over anhydrous

or -

Filter and concentrate in vacuo to yield the crude product.

Step 4: Purification

-

Purity Assessment: If the crude oil/solid is >95% pure by NMR, no further purification is needed.

-

Recrystallization: If solid, recrystallize from hot Hexanes/EtOAc (9:1).[1]

-

Flash Chromatography: If oil or impure, use Silica Gel.

Process Flow Diagram

Figure 2: Operational workflow for the isolation of high-purity ether.

Process Analytical Technology (PAT) & QC

To ensure scientific integrity, the product must be validated using the following metrics.

Thin Layer Chromatography (TLC)[1]

-

Stationary Phase: Silica Gel 60

.[1] -

Mobile Phase: 10% Ethyl Acetate in Hexanes.[1]

-

Visualization: UV Light (254 nm).[1]

-

Expected Results:

NMR Characterization (Expected Data)

-

NMR (400 MHz,

-

Interpretation: The diagnostic singlet at ~5.0 ppm confirms the formation of the ether linkage. The disappearance of the broad phenolic -OH singlet (usually >5.0 ppm) confirms consumption of starting material.[1]

Troubleshooting & Safety

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure |

| Product contains Phenol | Insufficient NaOH wash | Repeat the 10% NaOH wash step during workup. |

| C-Alkylation observed | Temperature too high | Switch solvent from MeCN to Acetone (lower boiling point).[1] |

Safety Hazards (HSE)

References

-

Williamson Ether Synthesis Mechanism & Scope

-

Phenol Alkylation Protocols

-

Physical Properties of Reactants (3,5-Dimethylphenol)

-

Solvent Effects in Nucleophilic Substitution

-

Chemistry Steps. (2023). Solvent Effects in SN2 Reactions. [Link]

-

Sources

- 1. Phenol, 3,5-dimethyl- (CAS 108-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. article.sapub.org [article.sapub.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]

- 9. 3,5-Dimethylphenol | 108-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Note: Catalytic Hydrogenolysis of Benzyl 3,5-Dimethylphenyl Ether

Executive Summary

This application note details the protocols for the catalytic hydrogenolysis of benzyl 3,5-dimethylphenyl ether (BDMPE) . This specific ether serves two critical roles in modern chemistry:

-

Organic Synthesis: As a model for removing benzyl protecting groups from electron-rich phenols.

-

Biomass Valorization: As a primary model compound (dimer) representing the

-O-4 linkage in lignin depolymerization studies.

The presence of the 3,5-dimethyl substituents on the phenoxy ring increases electron density, making the aromatic ring susceptible to competing hydrogenation (over-reduction). This guide provides optimized conditions to maximize C-O bond cleavage (yielding toluene and 3,5-dimethylphenol) while suppressing the formation of 3,5-dimethylcyclohexanol.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Substrate

-

Compound: Benzyl 3,5-dimethylphenyl ether

-

Molecular Weight: 212.29 g/mol

-

Target Transformation: Cleavage of the benzylic C-O bond.[1][2][3]

-

Byproducts: Toluene (volatile) and 3,5-Dimethylphenol (solid).

Mechanistic Insight

The reaction proceeds via a heterogeneous mechanism on the metal surface (typically Palladium).[4]

-

Adsorption: The phenyl rings adsorb flat onto the catalyst surface. The electron-donating methyl groups (

) increase the binding affinity of the phenoxy ring, potentially increasing residence time. -

Oxidative Addition/Insertion: The catalyst inserts into the benzylic C-O bond.

-

Hydrogenolysis: Surface hydrides attack the benzylic carbon.

-

Desorption: Products leave the surface.[4]

Critical Control Point: If the rate of desorption is slower than the rate of ring hydrogenation, the phenol ring will be reduced to a cyclohexanol derivative. This is common with electron-rich arenes.

Mechanistic Visualization

Caption: Step-wise mechanism of heterogeneous hydrogenolysis on Pd/C, highlighting the critical risk of ring saturation.

Experimental Protocols

Protocol A: Standard Pd/C Hydrogenolysis (High Yield)

Best for: Routine deprotection in organic synthesis.

Materials:

-

Substrate: Benzyl 3,5-dimethylphenyl ether (1.0 equiv)

-

Catalyst: 10% Pd/C (wet support, Degussa type E101 or equivalent). Note: Use 5-10 wt% of catalyst relative to substrate.

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

-

Reagent: Hydrogen gas (

) balloon (1 atm).

Step-by-Step:

-

Preparation: In a round-bottom flask, dissolve the substrate in EtOAc (0.1 M concentration). EtOAc is preferred over MeOH if over-reduction is a concern, as polar protic solvents can accelerate ring hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading).

-

Safety: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of water or add it under an inert gas blanket (Argon/Nitrogen).

-

-

Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and another to an inert gas source. Cycle vacuum/inert gas 3 times.

-

Hydrogenation: Replace the inert gas line with a hydrogen balloon. Purge the headspace briefly (10 seconds) with

via a vent needle, then seal. -

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Time: Typically 1–4 hours.

-

Monitoring: Check TLC every 30 minutes. Look for the disappearance of the starting ether (

in 4:1 Hex/EtOAc) and appearance of the phenol (

-

-

Workup: Once complete, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. The toluene byproduct will evaporate (bp 110°C), leaving the crystalline 3,5-dimethylphenol.

Protocol B: Transfer Hydrogenolysis (Safety Enhanced)

Best for: Labs restricting

Materials:

-

Hydrogen Donor: Ammonium Formate (

) or Cyclohexene. -

Solvent: Methanol (Required for solubility of ammonium formate).

Step-by-Step:

-

Dissolve Benzyl 3,5-dimethylphenyl ether (1 mmol) in dry Methanol (10 mL).

-

Add 10% Pd/C (10 wt% relative to substrate).

-

Add Ammonium Formate (5.0 equiv).

-

Reflux: Heat the mixture to reflux (65°C) with stirring.

-

Duration: Reaction is usually faster than balloon hydrogenation (30–60 mins).

-

Workup: Cool, filter through Celite, and concentrate. Wash the residue with water to remove excess ammonium salts, then extract with DCM.

Critical Parameters & Troubleshooting

Solvent Effects on Selectivity

The choice of solvent significantly impacts the ratio of C-O cleavage vs. Ring Hydrogenation.

| Solvent | Relative Rate | Selectivity (Phenol : Cyclohexanol) | Notes |

| Ethanol/Methanol | Fast | Moderate | High solubility of |

| Ethyl Acetate | Medium | High | Non-protic nature suppresses ring hydrogenation. |

| Acetic Acid | Very Fast | Low | Promotes ring saturation; avoid unless substrate is unreactive. |

| THF | Slow | High | Good for solubility issues, but reaction times are longer. |

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Incomplete Conversion | Catalyst poisoning | Check for Sulfur or Amines in the substrate. Increase catalyst loading to 20 wt%. |

| Over-reduction (Cyclohexanol formed) | Reaction too vigorous | Switch solvent to EtOAc. Reduce |

| Fire/Sparking | Pyrophoric catalyst | Safety: Never add dry Pd/C to organic solvent. Wet with 0.5 mL water first. |

| Product Trapped on Catalyst | Strong adsorption | Wash Celite pad with warm MeOH or DCM/MeOH (9:1) during filtration.[2] |

Workflow Visualization

Caption: Operational workflow for Protocol A, emphasizing the iterative monitoring loop to prevent side reactions.

References

-

BenchChem. (2025).[7] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.[4][8][7]Link

-

Konnerth, H., et al. (2012). Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation. Chemical Engineering Science. Link

-

Sergeev, A. G., & Hartwig, J. F. (2011). Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers.[5] Science, 332(6028), 439-443. Link

-

RSC Sustainability. (2023). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts.[9]Link

-

Organic Chemistry Portal. (n.d.). Hydrogenolysis of Benzyl Ethers - Protocols and Mechanism.[5][10]Link

-

Ram, S., & Spicer, L. D. (1987).[11] Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[4][8][2] Synthetic Communications, 17(4), 415-418.[11] Link

Sources

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [erowid.org]

Using 1-(Benzyloxy)-3,5-dimethylbenzene in biomass depolymerization studies

Application Note: High-Fidelity Lignin Depolymerization Studies Using 1-(Benzyloxy)-3,5-dimethylbenzene

Introduction: The Strategic Role of Model Compounds

In the valorization of lignocellulosic biomass, the heterogeneity of native lignin presents a formidable analytical barrier.[1] To develop robust depolymerization catalysts, researchers must isolate specific bond-breaking events. 1-(Benzyloxy)-3,5-dimethylbenzene serves as a precision tool in this context.

This molecule is a "dimeric" model compound specifically engineered to mimic the

Why this specific molecule?

-

Linkage Fidelity: It isolates the benzylic C-O bond, allowing for kinetic profiling of

-ether cleavage without interference from -

Analytical Clarity: The 3,5-dimethyl substitution on the phenolic ring breaks symmetry and provides distinct NMR/GC signals (3,5-dimethylphenol product) that do not overlap with common solvents or unsubstituted phenol standards.

-

Solubility: The methyl groups enhance solubility in non-polar organic solvents, facilitating studies in flow chemistry and hydrophobic catalytic systems.

Chemical Profile & Properties[2][3]

| Property | Specification |

| IUPAC Name | 1-(Benzyloxy)-3,5-dimethylbenzene |

| Molecular Formula | |

| Molecular Weight | 212.29 g/mol |

| Target Linkage | |

| Cleavage Products | Toluene + 3,5-Dimethylphenol |

| Solubility | High: Toluene, DCM, Acetone, Ethyl Acetate. Low: Water. |

Protocol 1: Synthesis of 1-(Benzyloxy)-3,5-dimethylbenzene

Rationale: Commercial availability of specific substituted ethers can be sporadic. This Williamson Ether Synthesis protocol ensures a high-purity supply (>98%) necessary for kinetic studies.

Reagents:

-

3,5-Dimethylphenol (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Potassium Iodide (KI, catalytic amount, 0.1 eq) - Accelerates reaction via Finkelstein mechanism.

-

Solvent: Acetone (reagent grade) or DMF (for faster rates).

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in Acetone (150 mL). Add

(27.6 g, 200 mmol). Stir at room temperature for 30 minutes to form the phenoxide anion. -

Addition: Add catalytic KI (1.6 g). Dropwise add Benzyl Bromide (18.8 g, 110 mmol) over 15 minutes to prevent localized overheating.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1). -

Work-up:

-

Cool to room temperature. Filter off the inorganic salts (

, excess -

Rotary evaporate the acetone filtrate to yield a crude oil.

-

Redissolve in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol (Critical for purity).

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) if oil persists.

-

Validation:

NMR (

Protocol 2: Catalytic Depolymerization Assay (Hydrogenolysis)

Rationale: This assay quantifies the catalyst's ability to cleave the C-O bond under reductive conditions. We use a Pd/C catalyzed hydrogenolysis as the benchmark system.

Experimental Setup:

-

Reactor: 50 mL High-Pressure Batch Reactor (e.g., Parr Instrument) or thick-walled glass pressure tube (for low pressure < 5 bar).

-

Catalyst: 5 wt% Pd/C (commercial standard).

-

Solvent: Methanol or Ethanol (Green solvents preferred).

Procedure:

-

Loading: Charge the reactor with:

-

1-(Benzyloxy)-3,5-dimethylbenzene (212 mg, 1.0 mmol).

-

Pd/C catalyst (20 mg, ~10 wt% substrate loading).

-

Methanol (20 mL).

-

Internal Standard: Decane (50

L) – Essential for GC quantification.

-

-

Purging: Seal the reactor. Purge with

(3 times) to remove oxygen. Purge with -

Pressurization: Pressurize with

to 10 bar (145 psi). -

Reaction: Heat to

- -

Sampling: At t=0, 15, 30, 60 mins, withdraw aliquots (0.5 mL). Filter through a 0.22

m PTFE syringe filter to remove catalyst.

Data Analysis (GC-FID/MS): Analyze samples using a non-polar column (HP-5 or DB-5).

-

Reactant: 1-(Benzyloxy)-3,5-dimethylbenzene (

) -

Product A: Toluene (

) -

Product B: 3,5-Dimethylphenol (

)

Calculation:

Mechanistic Insights & Visualization

The cleavage of the

Figure 1: Reaction Pathway and Logic Flow

Caption: Figure 1. Kinetic pathway of

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Mass Balance (<90%) | Repolymerization (Friedel-Crafts) | Reduce temperature; use a radical scavenger (e.g., TEMPO) or ensure high |

| Ring Hydrogenation | Catalyst too active (e.g., Ru, Rh) | Switch to Pd or lower the |

| No Reaction | Catalyst Poisoning | Ensure the synthesized ether is free of Iodide (from synthesis). Wash thoroughly with Sodium Thiosulfate/Brine. |

References

-

Acid-C

-O-4 Cleavage: Deuss, P. J., et al. "Acid-Catalyzed -

Ni-Catalyzed Hydrogenolysis: Wang, H., et al. "Catalytic Cleavage of the C–O Bond in Lignin and Lignin-Derived Aryl Ethers over Ni/AlPyOx Catalysts." ACS Catalysis, 2022.

-

Electrochemical Cleavage: Sels, B. F., et al. "Mechanistic investigation of a Ni-catalyzed electrochemical reductive cleavage of the

-O-4 bond." Green Chemistry, 2023. -

Exothermic Initiation: Samec, J. S. M., et al. "Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation." Nature Communications, 2018.

-

General Lignin Valorization: Ragauskas, A. J., et al. "Lignin Valorization: Improving Lignin Processing in the Biorefinery." Science, 2014.

Sources

- 1. Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02581J [pubs.rsc.org]

- 2. Acid-catalysed α-O-4 aryl-ether bond cleavage in methanol/(aqueous) ethanol: understanding depolymerisation of a lignin model compound during organosolv pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

Mechanochemical degradation methods for benzyl phenyl ether derivatives

Executive Summary

Benzyl phenyl ether (BPE) serves as the primary structural surrogate for the

This guide details mechanochemical protocols for the degradation of BPE derivatives. By utilizing high-energy ball milling, researchers can achieve C–O bond scission under nominally room-temperature conditions. We present two distinct mechanistic pathways: Reductive Mechanocatalytic Hydrogenolysis (using supported Nickel) and Oxidative Radical Cleavage (using TEMPO/Oxone).

Theoretical Framework: Mechanical Activation of Ether Bonds

Mechanochemistry utilizes mechanical energy to induce chemical transformations.[2][3] In the context of BPE degradation, the mechanical impact serves two primary thermodynamic functions:

-

Surface Activation (Tribochemistry): For heterogeneous catalysts (e.g., Ni/

-Al -

Bond Distortion: Shear forces generated during collision events distort the C–O–C bond angle, lowering the activation energy (

) required for homolytic or heterolytic cleavage.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for BPE degradation based on the reagent system employed.

Figure 1: Divergent mechanochemical pathways for BPE degradation. Pathway A yields reductive products (toluene), while Pathway B yields oxidative products (acids/ketones).

Critical Experimental Parameters

Before initiating protocols, ensure the following parameters are optimized for your specific planetary or vibrational mill.

| Parameter | Recommended Range | Impact on BPE Degradation |

| Frequency | 25 – 30 Hz (1500–1800 rpm) | Higher frequencies increase kinetic energy impact, essential for cleaving the C–O bond ( |

| Ball-to-Powder Ratio (BPR) | 20:1 to 50:1 (w/w) | High BPR is critical. A low BPR results in insufficient energy transfer ("cushioning effect"). |

| Jar Material | Zirconia (ZrO | ZrO |

| Filling Degree | 1/3 of jar volume | Overfilling prevents the "free flight" of balls required for high-energy impact. |

Protocol A: Reductive Mechanocatalytic Hydrogenolysis

Target Mechanism: Hydrogenolysis of the C

Materials

-

Substrate: Benzyl Phenyl Ether (1.0 mmol).

-

Catalyst: 5 wt% Ni/SiO

or Ni/ -

Milling Media: Stainless steel jar (10–25 mL) and balls (5–10 mm diameter).

-

Atmosphere: H

gas (1 atm) or solid H-donor (e.g., Sodium Formate).

Step-by-Step Methodology

-

Catalyst Pre-treatment (Optional): While mechanochemistry activates the catalyst, using a pre-calcined catalyst (

C in air) ensures a clean starting surface. -

Loading:

-

Load 184 mg BPE (1 mmol) and 200 mg of Ni-catalyst into the steel jar.

-

Add stainless steel balls to achieve a BPR of 30:1 .

-

-

Atmosphere Control:

-

Option 1 (Gas): Purge the jar with Argon, then fill with H

(balloon pressure or pressurized jar if available). -

Option 2 (Solid H-donor): Add stoichiometric excess (3 eq.) of Sodium Formate or Raney Ni (slurry).

-

-

Milling:

-

Mount jar on a planetary ball mill (e.g., Retsch PM 100).

-

Set frequency to 30 Hz (1800 rpm) .

-

Run for 2–6 hours . Note: Pause every 30 mins for 5 mins to dissipate heat and prevent thermal degradation.

-

-

Workup:

-

Wash the jar contents with Ethyl Acetate (3 x 10 mL).

-

Filter the suspension to remove the solid catalyst and milling media.

-

Concentrate the filtrate under reduced pressure.

-

Expected Results

-

Conversion: >95%[1]

-

Major Products: Toluene and Phenol (Selectivity >90%).

-

Side Products: Methylcyclohexane (if over-hydrogenation occurs).

Protocol B: Oxidative Cleavage (TEMPO/Oxone System)

Target Mechanism: Radical oxidation of benzylic position followed by cleavage. Primary Application: Functionalization of lignin fragments.[5] Reference Basis: Bolm et al. (2018) [2].[6]

Materials

-

Substrate: Benzyl Phenyl Ether (1.0 mmol).

-

Oxidant: Oxone® (Potassium peroxymonosulfate) (2.0 eq).

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (10 mol%).

-

Additive: KBr (10 mol%) - acts as a cocatalyst.

-

Milling Media: Zirconia (ZrO

) jar and balls.[5]

Step-by-Step Methodology

-

Loading:

-

Weigh BPE (1 mmol), Oxone (615 mg), TEMPO (15.6 mg), and KBr (12 mg).

-

Place in a 15 mL ZrO

jar. -

Add ZrO

balls (approx. 10-12 balls, 5mm) to reach BPR 25:1 .

-

-

Milling:

-

Mill at 30 Hz for 2 hours .

-

Checkpoint: The mixture should turn a homogenous off-white/pale orange paste.

-

-

Base Hydrolysis (The Cleavage Step):

-

In-situ method: After the initial 2 hours, open the jar and add solid NaOH (2.0 eq) and a small amount of water (or perform Liquid Assisted Grinding with 50

L water). -

Resume milling for 1 hour .

-

-

Workup:

-

Extract the solid residue with Dichloromethane (DCM) and water.

-

Acidify the aqueous layer with 1M HCl to pH 2, then extract with Ethyl Acetate (to recover benzoic acid/phenol).

-

Combine organic layers, dry over MgSO

.

-

Expected Results

-

Conversion: >90%[1]

-

Major Products: Benzoic Acid and Phenol (or Benzoquinone depending on exact oxidant stoichiometry).

Analytical Validation

To validate the degradation, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Key Spectral Markers (GC-MS)

| Compound | Retention Time (Relative) | Key Mass Fragments (m/z) |

| BPE (Starting Material) | Late Eluter | 184 (M+), 91 (Tropylium), 77 (Phenyl) |

| Toluene (Protocol A) | Early Eluter | 91 (Base peak), 92 (M+) |

| Phenol (Protocol A & B) | Mid Eluter | 94 (M+), 66 |

| Benzoic Acid (Protocol B) | Mid-Late Eluter | 122 (M+), 105 (Benzoyl) |

Analytical Workflow Diagram

Figure 2: Post-milling analytical workflow for validating BPE cleavage.

Troubleshooting & Optimization

-

Agglomeration (Caking): If the reaction mixture sticks to the jar walls (common with hygroscopic salts like Oxone), use Liquid Assisted Grinding (LAG) . Add 0.2

L/mg of solvent (e.g., methanol or acetonitrile) to lubricate the grind. -

Low Conversion:

-

Check the Filling Degree . If the jar is >50% full, impact energy is lost.

-

Refresh the Catalyst Surface . For Protocol A, the Ni catalyst may need higher frequency (30 Hz+) to continuously expose fresh

.

-

-

Temperature Spikes: Mechanochemistry generates heat. If degrading thermally sensitive derivatives, program the mill for "Interval Mode" (e.g., 5 min ON, 2 min OFF).

References

-

Sievers, C., et al. (2023).[2] Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Sustainability, 1, 346-356.[2]

-

[Link]

-

-

Bolm, C., et al. (2018).[6] Mechanochemical Oxidation and Cleavage of Lignin β-O-4 Model Compounds and Lignin. ACS Sustainable Chemistry & Engineering, 6(2), 2767–2773.

-

Gawande, M. B., et al. (2014). Mechanochemical cleavage of lignin models and lignin via oxidation and a subsequent base-catalyzed strategy.[3][6][7][8] Green Chemistry, 16, 225-229.

-

[Link]

-

-

Chimentão, R. J., et al. (2024).[1] Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts. MDPI Catalysts, 14, 23.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valorization [frontiersin.org]

- 5. BJOC - Selective enzymatic esterification of lignin model compounds in the ball mill [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanochemical cleavage of lignin models and lignin via oxidation and a subsequent base-catalyzed strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Electrochemical oxidation of 1-(Benzyloxy)-3,5-dimethylbenzene

Application Note: Electrochemical Transformations of 1-(Benzyloxy)-3,5-dimethylbenzene

Executive Summary

This application note details the electrochemical oxidation of 1-(Benzyloxy)-3,5-dimethylbenzene , a model substrate representing electron-rich benzyl ethers common in pharmaceutical intermediates. Unlike traditional chemical oxidation (which often requires toxic Cr(VI) reagents) or hydrogenolysis (requiring Pd/C and

We present two distinct, potential-controlled workflows:

-

Method A (Oxidative Deprotection): The selective cleavage of the benzyl ether bond to regenerate 3,5-dimethylphenol under mild, neutral conditions.

-

Method B (Benzylic C-H Functionalization): The mediator-driven oxidation of the lateral methyl groups to form formyl- or carboxyl-derivatives, enabling late-stage functionalization.

Mechanistic Insight & Causality

The reactivity of 1-(Benzyloxy)-3,5-dimethylbenzene is governed by the electron-donating nature of the 3,5-dimethylphenoxy moiety.

-

The Trigger (SET): The reaction initiates with a Single Electron Transfer (SET) from the electron-rich aromatic ring or the ether oxygen to the anode, generating a radical cation.

-

The Divergence:

-

Path A (Deprotection): In the presence of water (nucleophile), the radical cation undergoes C-O bond scission via a hemiacetal intermediate. The 3,5-dimethyl substitution stabilizes the phenoxy radical leaving group, facilitating this cleavage at lower potentials than unsubstituted benzyl ethers.

-

Path B (C-H Oxidation): In the presence of a Hydrogen Atom Transfer (HAT) mediator (e.g., NHPI), the anodic potential oxidizes the mediator, which then abstract a hydrogen atom from the benzylic methyl groups (

), avoiding the ether cleavage.

-

Visualizing the Pathway

Figure 1: Divergent electrochemical pathways. Path A utilizes direct oxidation for deprotection, while Path B uses a mediator for side-chain functionalization.

Protocol A: Selective Oxidative Deprotection

This method replaces hydrogenolysis (

Materials & Setup

-

Cell: Undivided glass cell (e.g., IKA ElectraSyn or standard beaker type).

-

Anode: Graphite or Reticulated Vitreous Carbon (RVC).

-

Cathode: Platinum wire or Stainless Steel plate.

-

Solvent: Acetonitrile (MeCN) / Water (

) mixture (9:1 v/v). -

Electrolyte: Lithium Perchlorate (

, 0.1 M) or Tetraethylammonium Tetrafluoroborate (

Step-by-Step Procedure

-

Preparation: Dissolve 1-(Benzyloxy)-3,5-dimethylbenzene (1.0 mmol) in 10 mL of MeCN/H2O (9:1). Add

(0.1 M). -

Assembly: Insert electrodes with a spacing of ~5 mm. Ensure the solution is stirred magnetically at 600 rpm.

-

Electrolysis:

-

Apply a Constant Current (CCE) of 10 mA (approx. 5-10 mA/cm² current density).

-

Note: Constant Potential (CPE) at +1.6 V vs Ag/AgCl can be used for higher selectivity, but CCE is operationally simpler.

-

Pass 2.5 - 3.0 F/mol of charge (approx. 4-5 hours for 1 mmol scale).

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) will disappear, and 3,5-dimethylphenol ( -

Workup:

-

Evaporate MeCN under reduced pressure.

-

Dilute residue with EtOAc (20 mL) and wash with water (10 mL).

-

Optional: Wash with saturated

to remove the benzaldehyde byproduct if high purity phenol is required. -

Dry over

and concentrate.

-

Validation Check: The formation of benzaldehyde (almond odor) confirms the oxidative cleavage mechanism.

Protocol B: Benzylic C-H Functionalization

This protocol targets the methyl groups on the 3,5-dimethyl ring, leaving the benzyl ether intact. This is a "late-stage functionalization" strategy.

Materials & Setup

-

Mediator: N-Hydroxyphthalimide (NHPI) (10-20 mol%).

-

Anode: Graphite felt (high surface area).

-

Cathode: Platinum.[1]

-

Solvent: Acetic Acid (

) or MeCN with 1% Pyridine. -

Atmosphere: Oxygen balloon (or open air).

Step-by-Step Procedure

-

Preparation: Dissolve substrate (0.5 mmol) and NHPI (0.1 mmol) in 10 mL MeCN.

-

Assembly: Setup an undivided cell. Bubble oxygen gas through the solution for 5 minutes prior to start.

-

Electrolysis:

-

Apply Constant Potential (CPE) : +0.6 V to +0.8 V vs Ag/AgCl.

-

Critical: The potential is set to oxidize NHPI (approx 0.7 V) but not the substrate (approx 1.4 V). This ensures the radical attacks the methyl group, not the aromatic ring.

-

-

Reaction: Stir at 40°C. The PINO radical (generated from NHPI) abstracts a hydrogen from the methyl group.

-

Workup: Quench with aqueous

. Extract with EtOAc.[2] Purify via column chromatography.[3]

Data Analysis & Comparison

| Feature | Electrochemical Deprotection (Method A) | Hydrogenolysis ( | Chemical Oxidation (DDQ/CAN) |

| Reagent | Electrons (Clean) | Stoichiometric Oxidant (Toxic) | |

| Selectivity | Preserves alkenes/halides | Reduces alkenes/halides | Can over-oxidize ring |

| Atom Economy | High (Benzaldehyde byproduct) | High (Toluene byproduct) | Low (Heavy metal waste) |

| Temp/Pressure | Ambient / 1 atm | Ambient / High Pressure | Ambient |

| Yield | 85-92% | >95% | 70-85% |

References

-

Electrochemical Cleavage of Benzyl Ethers: Weinreb, S. M., et al. "Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation."[4] The Journal of Organic Chemistry, 1982, 47(14), 2833–2835.

-

Benzylic C-H Oxidation Mechanism: Li, A., et al. "Electrochemical Benzylic Oxidation of C-H Bonds."[1][5] Organic Letters, 2023, 25, 5978-5983.[1]

-

NHPI Mediated Oxidation: Horn, E. J., et al. "Scalable and sustainable electrochemical allylic C–H oxidation." Nature, 2016, 533, 77–81.

-

General Benzyl Ether Oxidation: Markees, D. G. "The Reaction of Benzyl Methyl Ether with N-Bromosuccinimide." The Journal of Organic Chemistry, 1958, 23(11), 1767.

-

Green Chemistry Context: "Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions." Molecules, 2024, 29(12), 2851.[6]

Sources

- 1. Cyclization of Azobenzenes Via Electrochemical Oxidation Induced Benzylic Radical Generation [organic-chemistry.org]

- 2. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Selective Oxidative Cleavage of Benzyl C-N Bond under Metal-Free Electrochemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of benzyl ether cleavage with Raney Nickel

Topic: Optimizing Benzyl Ether Cleavage Yields

Introduction: The "Black Box" of Raney Nickel

User Context: You are likely using Raney Nickel (RaNi) for benzyl ether cleavage because you need a cost-effective alternative to Palladium, or you require the specific chemoselectivity RaNi offers (e.g., sparing halogenated aromatics that Pd/C might dehalogenate).

The Core Problem: Unlike Pd/C, which is a consistent, manufactured reagent, Raney Nickel is a "living" catalyst. Its activity depends entirely on its preparation history, storage age, and surface pH. 90% of yield failures stem from treating RaNi as a static reagent rather than a variable material.

This guide treats the catalyst as the primary variable to be controlled.

Module 1: Catalyst Integrity (The Foundation)

The commercial "slurry" you buy is often too basic (pH > 9) or partially deactivated (aged). For high-yield benzyl ether cleavage, you must standardize the catalyst activity.

Protocol A: The "W-2" Washing Standard

Use this protocol to convert commercial grade RaNi into high-activity, neutral W-2 grade catalyst.

Safety: RaNi is pyrophoric .[1][2] It will ignite instantly if dried in air. All transfers must be wet.

| Step | Action | Technical Rationale |

| 1 | Decant | Allow commercial slurry to settle.[3] Decant the supernatant (often highly basic water/stabilizers). |

| 2 | Water Wash (x3) | Add distilled water (3x volume of catalyst). Stir gently (do not grind). Allow to settle. Decant. Repeat until supernatant pH is neutral (pH 7.0–7.5). |

| 3 | Solvent Exchange (x3) | Wash 3x with Absolute Ethanol . |